molecular formula C18H18N2OS3 B12127839 2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one

Cat. No.: B12127839
M. Wt: 374.5 g/mol
InChI Key: XKLDPABKBRUUSE-UHFFFAOYSA-N
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Description

2,3-dimethyl-8-((p-tolylthio)methyl)-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-4-one: is a complex heterocyclic compound. Let’s break down its structure:

  • It contains a thiazole ring fused with a thieno ring, forming a unique bicyclic system.
  • The presence of sulfur (S) in the thiazole ring and the methyl groups (CH₃) at positions 2 and 3 contribute to its distinct properties.

Preparation Methods

Synthetic Routes:: Several synthetic methods lead to this compound. Notably:

Industrial Production:: While specific industrial methods may vary, these synthetic routes serve as a foundation for large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: It may undergo oxidation reactions due to the presence of sulfur.

    Substitution: The thiazole and thieno rings can participate in nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group could yield corresponding alcohols.

Common Reagents::

    Sulfur: Essential for thiazole formation.

    α-Methylene Carbonyl Compounds: Key reactants in Gewald synthesis.

    Phosphorus Pentasulfide (P₄S₁₀): Used in Paal–Knorr reaction.

Major Products:: The specific products depend on reaction conditions and substituents. Variants of this compound may include different functional groups or side chains.

Scientific Research Applications

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, exploring related thiophenes could highlight its uniqueness.

Properties

Molecular Formula

C18H18N2OS3

Molecular Weight

374.5 g/mol

IUPAC Name

4,5-dimethyl-12-[(4-methylphenyl)sulfanylmethyl]-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one

InChI

InChI=1S/C18H18N2OS3/c1-10-4-6-14(7-5-10)22-8-13-9-23-18-19-16(21)15-11(2)12(3)24-17(15)20(13)18/h4-7,13H,8-9H2,1-3H3

InChI Key

XKLDPABKBRUUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2CSC3=NC(=O)C4=C(N23)SC(=C4C)C

Origin of Product

United States

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